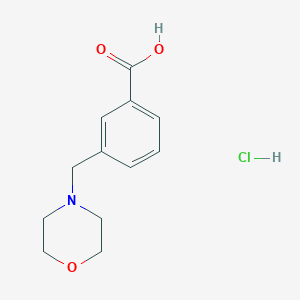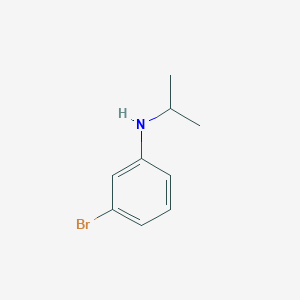
(3-Bromophenyl)isopropylamine
説明
“(3-Bromophenyl)isopropylamine” is a chemical compound with the molecular formula C9H12BrN . It is also known as 3-Bromomethamphetamine or 3-Bromoamphetamine.
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C9H12BrN . It likely contains a bromophenyl group and an isopropylamine group .
Chemical Reactions Analysis
Amines, including isopropylamine, exhibit reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .
科学的研究の応用
Enzyme Inhibition
The synthesis of certain bromophenol derivatives, including (3-Bromophenyl)isopropylamine, has been shown to result in compounds that effectively inhibit various enzymes. For instance, novel 4-phenylbutenone derivatives have demonstrated potent inhibitory effects on cytosolic carbonic anhydrase I and II isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These inhibitory effects are significant due to the vital roles these enzymes play in physiological processes, suggesting potential therapeutic applications in conditions where modulation of these enzymes' activities is beneficial (Bayrak et al., 2017).
Anticancer Potential
Bromophenol derivatives, including this compound-based compounds, have been noted for their anticancer activities. For instance, a novel bromophenol derivative, BOS-102, has shown significant anticancer activities against human lung cancer cell lines. BOS-102 induces G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4) and induces apoptosis through various pathways, including activating caspase-3, increasing the Bax/Bcl-2 ratio, and enhancing reactive oxygen species generation. The compound's ability to deactivate the PI3K/Akt pathway and activate the MAPK signaling pathway further underscores its potential as an anticancer drug (Guo et al., 2018).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of bromophenyl derivatives, including this compound, provide insights into their potential applications. For instance, the electrochemically induced multicomponent transformation of specific bromophenyl compounds has been investigated, resulting in compounds with potential biomedical applications, particularly in the regulation of inflammatory diseases (Ryzhkova et al., 2020).
将来の方向性
Future research could focus on the synthesis, characterization, and potential applications of “(3-Bromophenyl)isopropylamine”. For instance, the electrochemical oxidation of amines is an essential alternative to conventional chemical transformations, providing critical routes for synthesizing and modifying a wide range of chemically useful molecules .
特性
IUPAC Name |
3-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKMCQGGDXHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126086-72-4 | |
| Record name | 3-bromo-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

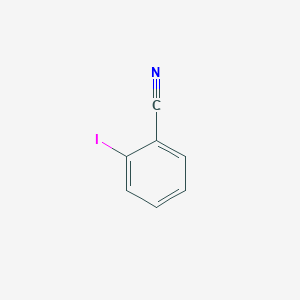


![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

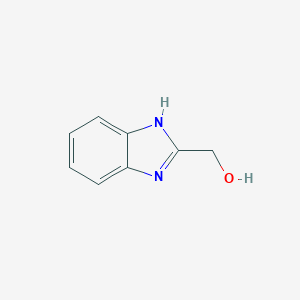
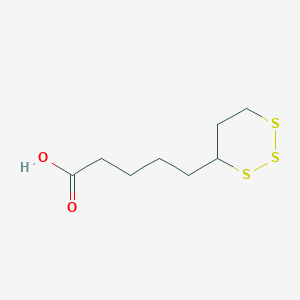

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
